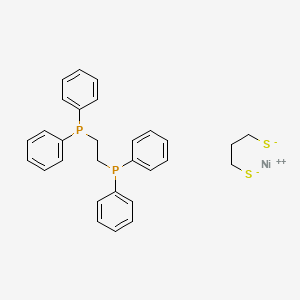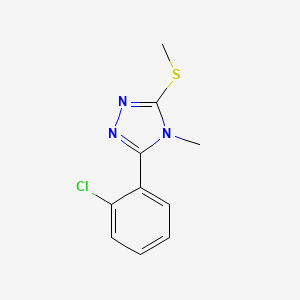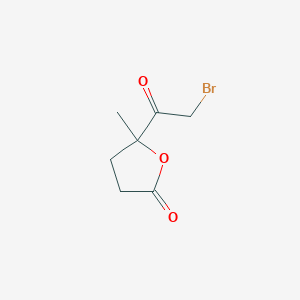
5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one is an organic compound with a unique structure that includes a furan ring substituted with a bromoacetyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one typically involves the bromination of 2-acetyl-5-methylfuran. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of solvents such as carbon tetrachloride or acetic acid, and the presence of radical initiators like 2,2’-azobisisobutyronitrile can enhance the reaction selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids.
Applications De Recherche Scientifique
5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one involves its reactivity due to the presence of the bromoacetyl group. This group can participate in various chemical reactions, such as nucleophilic substitution, where it acts as an electrophile. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-bromoacetate: Another compound with a bromoacetyl group, used in similar synthetic applications.
2-(Bromoacetyl)-5-methylfuran: A closely related compound with similar reactivity and applications.
Uniqueness
5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C7H9BrO3 |
|---|---|
Poids moléculaire |
221.05 g/mol |
Nom IUPAC |
5-(2-bromoacetyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C7H9BrO3/c1-7(5(9)4-8)3-2-6(10)11-7/h2-4H2,1H3 |
Clé InChI |
SUXAHCFZMLVEEI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=O)O1)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



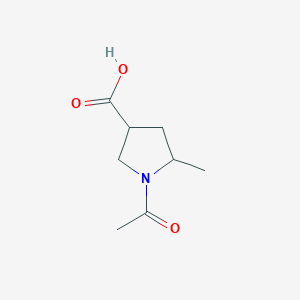


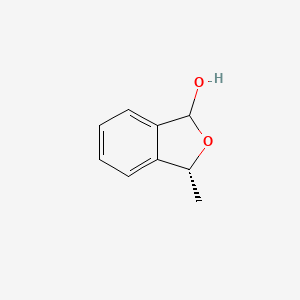
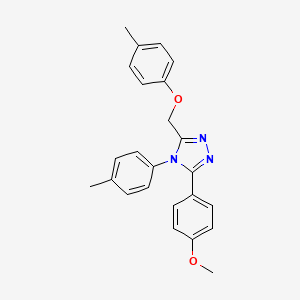
![(10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine](/img/structure/B12874578.png)
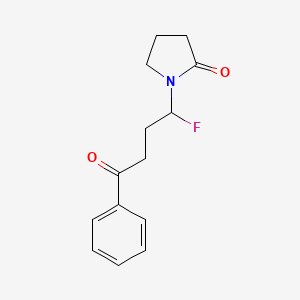
![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874590.png)


![N-(2-Thiophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12874608.png)
